16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate
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Overview
Description
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is a synthetic derivative of progesterone, identified by the CAS number 114327-30-9 . This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of progesterone .
Preparation Methods
The synthesis of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves several steps, starting from progesterone. The key steps include:
Hydroxylation: The addition of a hydroxyl group at the 11|A position.
The specific reaction conditions and industrial production methods are proprietary and may vary among manufacturers .
Chemical Reactions Analysis
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has several scientific research applications:
Chemistry: Used in the synthesis of various steroid derivatives.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mechanism of Action
The mechanism of action of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in various physiological processes, including reproductive function and metabolism .
Comparison with Similar Compounds
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is unique due to its specific structural modifications. Similar compounds include:
Progesterone: The parent compound with no modifications.
17|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
11|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
These structural differences confer distinct biological activities and applications .
Properties
IUPAC Name |
[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUMPQEMYLHK-AATWHPGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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